2-methyl-N-{6-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-imidazol-1-yl]pyridin-3-yl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-{6-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-imidazol-1-yl]pyridin-3-yl}-2-methylpropanamide” is a complex organic molecule. It contains several functional groups and rings, including a 3,4-dihydroisoquinoline ring, an imidazole ring, and a pyridine ring . The molecule has a molecular formula of C22H23N5O2 and a molecular weight of 389.459.
Molecular Structure Analysis
The molecule contains several heterocyclic rings, including a 3,4-dihydroisoquinoline ring, an imidazole ring, and a pyridine ring . These rings are fused together in a complex arrangement. The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
The synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines showcases the chemical's role in forming complex molecules through a one-pot three-component reaction, utilizing catalytic amounts of superparamagnetic nano-Fe3O4@SiO2 anchored sulfuric acid in ethanol (Maleki, 2014). Similarly, the synthesis of imidazo[1,2-a]pyridines through "water-mediated" hydroamination and silver-catalyzed aminooxygenation emphasizes the adaptability of these processes under different conditions (Mohan et al., 2013).
Solid Phase Synthesis
The preparation of tetrahydroisoquinolines and tetrahydroimidazopyridines on a solid support opens new pathways for the synthesis of pharmacologically relevant compounds, highlighting the potential for high-throughput production (Hutchins & Chapman, 1996).
Pharmacological Applications
The derivative's role in creating potent and selective histamine-3 receptor antagonists underlines its significance in developing new therapeutic agents. These compounds have shown promising pharmacokinetic properties and favorable in vivo profiles, indicating their potential in treating various disorders (Zhou et al., 2012).
Novel Synthesis Approaches
Efficient protocols for synthesizing imidazo and triazolopyridines from dithioesters, utilizing T3P–DMSO mediated desulfurative cyclization, showcase innovative methods for constructing complex molecules with potential biological activities (Ramesha et al., 2016).
Antipsychotic Agent Development
The study of heterocyclic carboxamides as potential antipsychotic agents, with evaluations of their binding to various receptors and in vivo abilities to antagonize specific responses, illustrates the ongoing search for more effective and side-effect-free psychiatric medications (Norman et al., 1996).
Mécanisme D'action
Target of Action
The primary targets of this compound are likely to be voltage-gated potassium channels . These channels play a crucial role in maintaining the resting membrane potential and controlling the action potentials in neurons.
Mode of Action
The compound can affect the opening of, or otherwise modulate, voltage-gated potassium channels . This modulation can alter the flow of potassium ions across the cell membrane, which can influence the excitability of neurons.
Pharmacokinetics
Similar compounds based on the 1,2,3,4-tetrahydroisoquinoline scaffold have been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Result of Action
The modulation of voltage-gated potassium channels by this compound can have various molecular and cellular effects. For instance, it can alter the excitability of neurons, which can influence various neurological processes. This could potentially be used for the treatment and prevention of diseases and disorders which are affected by the activation or modulation of potassium ion channels .
Propriétés
IUPAC Name |
N-[6-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)imidazol-1-yl]pyridin-3-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-15(2)21(28)25-18-7-8-20(23-11-18)27-13-19(24-14-27)22(29)26-10-9-16-5-3-4-6-17(16)12-26/h3-8,11,13-15H,9-10,12H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVDFYBNIKGBIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CN=C(C=C1)N2C=C(N=C2)C(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.